molecular formula C14H8BrF3N2 B184299 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 724742-88-5

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B184299
CAS No.: 724742-88-5
M. Wt: 341.13 g/mol
InChI Key: BOAZGHRSWMFFNM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and trifluoromethyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a trifluoromethylating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like copper iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This combination of substituents is not commonly found in other similar compounds, making it a valuable scaffold for further functionalization and application in different fields .

Biological Activity

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C14_{14}H8_{8}BrF3_3N2_2 and a molecular weight of 341.13 g/mol, this compound exhibits a unique structure that may contribute to its pharmacological properties.

  • CAS Number : 724742-88-5
  • Molecular Weight : 341.13 g/mol
  • Chemical Structure :
    C14H8BrF3N2\text{C}_{14}\text{H}_{8}\text{BrF}_{3}\text{N}_{2}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against various strains of bacteria and fungi.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neuroinflammation.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various imidazo compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies evaluated the cytotoxicity of the compound against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results indicated that the compound induces apoptosis through the mitochondrial pathway.

Cell LineIC50_{50} (µM)
MCF-715
A54920
HT-2925

The mechanism of action was linked to the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Research into the neuroprotective properties of this compound revealed its ability to reduce neuroinflammation in vitro. The compound was tested in microglial cell cultures stimulated with lipopolysaccharide (LPS), showing a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
LPS400350
LPS + Compound250150

Case Studies

  • Cancer Treatment Study : A preclinical study involving xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups.
  • Neuroinflammation Model : In a mouse model of neuroinflammation, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in brain tissues.

Properties

IUPAC Name

2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZGHRSWMFFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357368
Record name 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724742-88-5
Record name 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724742-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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